molecular formula C16H10ClN3O3S B8286469 3-Chlorobenzo[b]thiophene-2-carboxylic Acid (4-Nitrobenzylidene)-hydrazide

3-Chlorobenzo[b]thiophene-2-carboxylic Acid (4-Nitrobenzylidene)-hydrazide

Cat. No. B8286469
M. Wt: 359.8 g/mol
InChI Key: XQUQEKWJKFIYHX-UHFFFAOYSA-N
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Patent
US06747052B2

Procedure details

A solution of 3-chlorobenzo[b]thiophene-carboxylic acid hydrazide (34 mg, 0.15 mmol) and p-nitrobenzaldehyde (23 mg, 0.15 mmol) in ethanol (10 mL) was refluxed for 6 h. The precipitate was collected by filtration and washed with ethanol, dried to give 36 mg (67%) of the title compound. 1H NMR (DMSO-d6): 12.40 (bs, 1H), 8.60−7.60 (m, 9H).
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=2[S:5][C:6]=1[C:7]([NH:9][NH2:10])=[O:8].[N+:15]([C:18]1[CH:25]=[CH:24][C:21]([CH:22]=O)=[CH:20][CH:19]=1)([O-:17])=[O:16]>C(O)C>[N+:15]([C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[N:10][NH:9][C:7]([C:6]2[S:5][C:4]3[CH:11]=[CH:12][CH:13]=[CH:14][C:3]=3[C:2]=2[Cl:1])=[O:8])=[CH:20][CH:19]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
34 mg
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)NN)C=CC=C2
Name
Quantity
23 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=NNC(=O)C2=C(C3=C(S2)C=CC=C3)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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